5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

Description

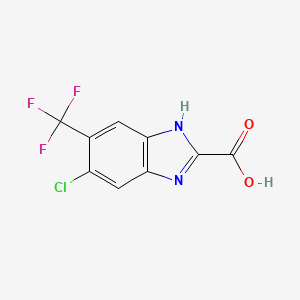

5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is a benzimidazole derivative characterized by a chlorine substituent at position 5, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid (-COOH) functional group at position 2.

Properties

CAS No. |

827042-61-5 |

|---|---|

Molecular Formula |

C9H4ClF3N2O2 |

Molecular Weight |

264.59 g/mol |

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C9H4ClF3N2O2/c10-4-2-6-5(1-3(4)9(11,12)13)14-7(15-6)8(16)17/h1-2H,(H,14,15)(H,16,17) |

InChI Key |

DNLIWRZMQYWBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=N2)C(=O)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction typically requires the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzimidazole precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, which polarize the C-Cl bond.

| Reagent | Conditions | Major Product |

|---|---|---|

| Sodium hydride (NaH) | DMF, 80°C, 12h | 5-Amino-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

| Potassium thioacetate | Acetonitrile, reflux, 8h | 5-(Acetylthio)-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

The substitution at the 5-position is regioselective due to steric hindrance from the adjacent trifluoromethyl group .

Electrophilic Aromatic Substitution

The benzimidazole ring participates in electrophilic substitution, with reactivity directed by electron-donating/withdrawing substituents:

| Reagent | Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2h | 4-position | 4-Nitro-5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 6h | 7-position | 7-Sulfo-5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

The trifluoromethyl group deactivates the ring, favoring substitution at positions ortho/para to the electron-withdrawing groups.

Functional Group Transformations

The carboxylic acid group at the 2-position undergoes characteristic reactions:

Esterification

| Reagent | Conditions | Product |

|---|---|---|

| Methanol/H₂SO₄ | Reflux, 24h | Methyl 5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |

| Ethanol/PCl₃ | 0°C → RT, 12h | Ethyl 5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |

Amide Formation

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Toluene, 70°C, 3h | 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxamide |

| EDCI/HOBt | DCM, RT, 18h | N-Alkyl/aryl derivatives via coupling with amines |

The carboxylic acid group exhibits pKa ≈ 2.8, making it highly reactive toward nucleophiles in acidic media .

Oxidation and Reduction Reactions

The benzimidazole core and substituents display redox activity:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 60°C, 6h | 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2,4-dicarboxylic acid |

| Reduction | H₂/Pd-C | Ethanol, 50 psi, 12h | 5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydrobenzimidazole-2-carboxylic acid |

Reduction of the aromatic ring is partial under mild conditions, preserving the carboxylic acid functionality.

Metal Complexation

The compound acts as a ligand for transition metals, forming complexes with potential catalytic applications:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, RT, 4h | [Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand) | Antibacterial agents |

| FeCl₃·6H₂O | Ethanol/water, 60°C, 8h | Octahedral Fe(III) complex with two benzimidazole ligands | Oxidation catalysis |

Coordination occurs via the imidazole nitrogen and carboxylate oxygen, confirmed by FT-IR and XRD.

Photochemical Reactions

UV irradiation induces decarboxylation and halogen exchange:

| Wavelength | Solvent | Time | Major Products |

|---|---|---|---|

| 254 nm | Acetonitrile | 48h | 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole + CO₂ |

| 365 nm | DMF | 72h | 5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |

The trifluoromethyl group stabilizes radical intermediates during photolysis.

Scientific Research Applications

5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Analysis :

- Trifluoromethyl vs.

- Carboxylic Acid vs. Thiol/Aldehyde : The -COOH group enables salt formation and hydrogen bonding, enhancing solubility and bioavailability compared to thiol () or aldehyde () derivatives.

- Substituent Position : The position of Cl and CF₃ (5 and 6) in the target compound may sterically hinder interactions compared to analogs with substituents at positions 4 or 6 (e.g., ).

Physicochemical and Reactivity Profiles

- Solubility : The carboxylic acid group in the target compound likely confers higher solubility in polar solvents compared to thiol () or carbaldehyde () derivatives. However, the CF₃ group counteracts this by increasing hydrophobicity.

- Reactivity : The -COOH group participates in acid-base reactions and amide bond formation, making the compound suitable for prodrug design. In contrast, the thiol group in may undergo oxidation to disulfides or coordinate with metals.

- Stability: The electron-withdrawing CF₃ group may stabilize the benzimidazole core against metabolic degradation compared to non-fluorinated analogs like .

Biological Activity

5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with specific substituents that influence its biological activity:

- Chlorine atom at the 5-position

- Trifluoromethyl group at the 6-position

- Carboxylic acid group at the 2-position

These structural elements contribute to the compound's unique electronic and steric properties, enhancing its interaction with biological targets .

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, particularly against certain bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, which may improve membrane penetration .

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways. Interaction studies suggest it may bind to specific enzymes or receptors involved in inflammation .

- Cytotoxic Activity : Similar benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values in the micromolar range against various cancer types, indicating potential as anticancer agents .

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) |

|---|---|---|

| Antimicrobial | 2-(trifluoromethyl)benzimidazole | < 1 (against Giardia) |

| Cytotoxic (Cancer) | Doxorubicin | 0.12 - 2.78 |

| Anti-inflammatory | Benzimidazole derivatives | Varies (preliminary) |

Case Studies and Research Findings

Several studies have explored the biological potential of benzimidazole derivatives, including this compound:

- Antiprotozoal Activity : Research on related benzimidazole compounds indicated significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis, with some derivatives showing IC50 values significantly lower than standard treatments like albendazole .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that structurally related compounds exhibit higher cytotoxicity compared to established chemotherapeutics like doxorubicin. For instance, certain derivatives achieved IC50 values as low as 0.65 µM against MCF-7 breast cancer cells .

- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and apoptosis, indicating a multifaceted mechanism of action .

Future Directions

The unique structural features of this compound present opportunities for further research:

- Pharmacological Studies : Comprehensive pharmacological evaluations are needed to fully elucidate the mechanisms underlying its biological activities.

- Structural Modifications : Further chemical modifications may enhance its efficacy and selectivity against specific biological targets.

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid?

A common method involves reacting precursors like pyrimidin-4(3H)-one derivatives with phosphoryl chloride (POCl₃) under reflux conditions (100°C for 1–1.5 hours). Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous sodium sulfate. Crude yields are typically obtained via reduced-pressure evaporation . Optimization of reagent stoichiometry (e.g., 1.06–1.4 mL POCl₃ per 0.756–0.758 mmol substrate) and reaction time is critical for maximizing purity .

Q. How is the compound characterized after synthesis?

Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight (e.g., observed m/z 217 [M+H]⁺), while HPLC (retention time: 1.03 minutes under TFA-modified conditions) assesses purity . X-ray crystallography, refined using SHELX programs (e.g., SHELXL), resolves structural details, including bond angles and halogen/trifluoromethyl positioning .

Q. What purification strategies are effective for isolating the target compound?

Sequential liquid-liquid extraction with dichloromethane, followed by brine washing and sodium sulfate drying, removes polar byproducts. Recrystallization from dimethylformamide (DMF)/acetic acid mixtures is recommended for high-purity isolation, as demonstrated in analogous benzimidazole systems .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of phosphoryl chloride in trifluoromethyl group activation?

Isotopic labeling (e.g., ³⁵Cl/³⁷Cl) or computational density functional theory (DFT) can track chloride substitution kinetics. Studies on analogous pyrimidinones suggest POCl₃ acts as both a chlorinating agent and Lewis acid, stabilizing intermediates during trifluoromethyl group retention .

Q. What crystallographic challenges arise during structural refinement of this compound?

Twinning and high-resolution data may complicate refinement. SHELXL’s robust algorithms handle anisotropic displacement parameters and twin-law corrections, particularly for halogenated aromatic systems. Validation tools like Rint and GooF are critical for assessing model accuracy .

Q. How can isomer formation during synthesis be mitigated?

Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) resolves regioisomers. For example, a 94:6 isomer ratio in benzimidazole derivatives was resolved using preparative HPLC with C18 columns . Dynamic NMR studies can further characterize isomerization kinetics in solution.

Q. What analytical methods detect thermal degradation during high-temperature synthesis?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor stability at 100°C. LCMS fragmentation patterns (e.g., loss of COOH or CF₃ groups) identify degradation byproducts. Controlled reflux under inert atmospheres (N₂/Ar) minimizes oxidative decomposition .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

Molecular docking (AutoDock Vina) and electrostatic potential maps (Mulliken charges) highlight electrophilic sites at the carboxylic acid and chloro-substituted positions. Solvent-accessible surface area (SASA) calculations predict susceptibility to hydrolysis or nucleophilic attack .

Data Contradictions and Optimization Insights

- Synthesis Yield vs. Stoichiometry : reports 1.06 mL POCl₃ for 0.758 mmol substrate, while uses 1.4 mL for 0.756 mmol. Systematic optimization (e.g., Design of Experiments) is advised to balance excess reagent use against side reactions.

- Isomer Ratios : identifies a 94:6 isomer ratio in benzimidazole analogs, suggesting steric or electronic factors influence regioselectivity. Adjusting solvent polarity (e.g., DMF vs. THF) may shift ratios .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.